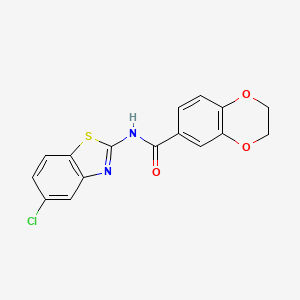

![molecular formula C22H22ClNO3 B4584936 4-(4-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-2-butanone](/img/structure/B4584936.png)

4-(4-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-2-butanone

Vue d'ensemble

Description

Synthesis Analysis The synthesis of quinoline derivatives involves multiple steps and can be achieved through various methods, including condensation reactions and substitutions. The reaction between ethyl 2-chloro-3-(phenylamino)but-2-enoate and aniline leads to the formation of quinolinone derivatives, demonstrating a method to access novel 4-alkyl-substituted quinolin-2(1H)-ones (Fretz, Gaugler, & Schneider, 2000). Another approach for synthesizing potential antileukotrienic agents involves specific heterogeneous copper catalysts and highlights the challenges in coupling aryl bromides (Jampílek et al., 2004).

Molecular Structure Analysis Structural parameters of similar quinoline derivatives have been determined using DFT and compared with X-ray data. Spectroscopic characterization, including FT-IR, NMR, and UV–Vis, along with NLO and NBO analyses, provides insight into the molecular structure and electron interactions (Wazzan, Al-Qurashi, & Faidallah, 2016).

Chemical Reactions and Properties The synthesis of quinolin-8-olate half-titanocene dichlorides and their behavior in ethylene polymerization reveal the chemical reactivity and potential applications of quinoline derivatives. These compounds exhibit high activity, demonstrating the influence of substituents on their catalytic properties (Huang, Sun, & Redshaw, 2011).

Physical Properties Analysis The synthesis and characterization of 4-phenyl-2-butanone highlight methods for obtaining key intermediates in pharmaceutical synthesis. Techniques like Claisen's condensation and substitution reactions are crucial (Zhang, 2005).

Chemical Properties Analysis Quinoxaline-based propanones have been studied as corrosion inhibitors, showing their mixed-type inhibitive action and suggesting their adsorption and interaction with metal surfaces. These studies provide insight into the chemical properties of quinoline derivatives in practical applications (Olasunkanmi & Ebenso, 2019).

Applications De Recherche Scientifique

Corrosion Inhibition

Quinoxaline-based propanones have been investigated for their potential as corrosion inhibitors. Experimental and computational studies have demonstrated that certain quinoxaline derivatives can effectively reduce the corrosion rate of mild steel in acidic environments. These compounds exhibit mixed-type inhibitive action and form protective films on metal surfaces, suggesting potential applications in materials protection and preservation (Olasunkanmi & Ebenso, 2019).

Organic Synthesis and Catalysis

The synthesis of poly(tert-butoxycarbonyl-p-phenylene), a precursor to poly(p-phenylene), has been achieved through nickel-catalyzed polymerization. Such polymers are of interest in materials science for their electrical and optical properties, indicating potential applications in the development of novel materials (Ueda & Yoneda, 1995).

Radiochemistry

The formation of neutral, lipophilic complexes with technetium-99m using propylene amine oxime derivatives highlights potential applications in medical imaging. Such complexes can passively diffuse across the blood-brain barrier, suggesting uses in brain imaging and diagnostics (Troutner, Volkert, Hoffman, & Holmes, 1984).

Enantioselective Synthesis

The use of microbial reductases for the enantioselective synthesis of chiral alcohols, such as 3-chloro-1-phenyl-1-propanol, has been explored. These chiral alcohols are valuable intermediates in the synthesis of antidepressant drugs, demonstrating the relevance of this research in pharmaceutical synthesis (Choi et al., 2010).

Environmental Chemistry

Studies on polychlorinated biphenyls (PCBs) have shown that lower-chlorinated biphenyls can bind to DNA after metabolic activation, leading to the formation of DNA adducts. This research has implications for understanding the environmental and health impacts of PCB exposure (Schilderman et al., 2000).

Propriétés

IUPAC Name |

4-[4-[3-(5-chloroquinolin-8-yl)oxypropoxy]phenyl]butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClNO3/c1-16(25)5-6-17-7-9-18(10-8-17)26-14-3-15-27-21-12-11-20(23)19-4-2-13-24-22(19)21/h2,4,7-13H,3,5-6,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQOEFMXWUWBLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=C(C=C1)OCCCOC2=C3C(=C(C=C2)Cl)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-[3-(5-Chloroquinolin-8-yl)oxypropoxy]phenyl]butan-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

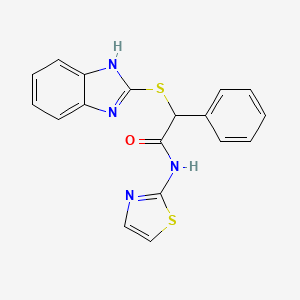

![2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4584855.png)

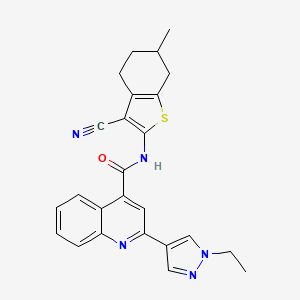

![2-(2-fluorophenyl)-4-{4-[2-(phenylthio)ethoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4584860.png)

![isopropyl 5-(aminocarbonyl)-4-methyl-2-({N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate](/img/structure/B4584875.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-propylglycinamide](/img/structure/B4584890.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-naphthamide](/img/structure/B4584896.png)

![ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}-beta-alaninate](/img/structure/B4584899.png)

![4-(4-tert-butylbenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4584906.png)

![4-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4584908.png)

![3-(2-furyl)-4-isopropyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4584914.png)

![N-(2,4-dimethylphenyl)-3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4584928.png)

![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4584939.png)